molecular formula C9H7BrN2O2 B1367711 Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 886361-98-4

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B1367711
CAS No.: 886361-98-4
M. Wt: 255.07 g/mol
InChI Key: UZGCHIJIFAKVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl ester at position 6 and a bromine atom at position 2. It is widely used as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antiviral agents .

Properties

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGCHIJIFAKVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585926
Record name Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-98-4
Record name Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromo ketones, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and various coupled products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate and its derivatives have been identified as potential inhibitors of Mycobacterium tuberculosis. Research indicates that compounds within this class can disrupt bacterial growth by inhibiting critical enzymes such as pantothenate synthetase, which is essential for the biosynthesis of coenzymes necessary for bacterial survival .

Case Study: Antitubercular Agents
A study synthesized various imidazo[1,2-a]pyridine derivatives and evaluated their efficacy against drug-resistant strains of Mycobacterium tuberculosis. The results showed that some compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.006 μM, significantly outperforming existing clinical candidates . This highlights the potential of this compound as a scaffold for developing new antitubercular drugs.

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its bromine atom enhances its reactivity, allowing it to participate in various coupling reactions to form complex heterocyclic structures. This property is particularly valuable in synthesizing new pharmaceutical agents and other bioactive compounds.

Table 1: Synthetic Applications of this compound

Application AreaDescriptionExample Reactions
Medicinal ChemistryDrug development targeting infectious diseasesInhibition of pantothenate synthetase
Organic SynthesisFormation of complex heterocyclesCoupling reactions with aryl halides
Material ScienceDevelopment of novel materialsExploration in electronic and photonic applications

Biological Studies

Cytotoxicity and Mechanism of Action
Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. A study assessed the cytotoxicity of various analogs using HeLa cells and identified several compounds with IC50 values below 150 μM, indicating significant potential for anticancer drug development .

Mechanistic Insights
The mechanism by which these compounds exert their effects often involves interference with critical biological pathways related to cell division and metabolism. For instance, the inhibition of geranylgeranylation—a process vital for protein function—has been linked to reduced viability in cancer cells .

Mechanism of Action

The mechanism of action of Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylate ester group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit enzyme activity or alter receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₇BrN₂O₂.
  • Molecular Weight : 255.07 g/mol.
  • Hazards : Harmful by inhalation, skin contact, and ingestion, as per its Material Safety Data Sheet (MSDS) .

Comparison with Similar Compounds

Structural Comparisons

The compound is structurally distinct from other imidazo[1,2-a]pyridine derivatives due to the position of the bromine atom (C3) and the methyl ester group (C6). Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate 1315360-75-8 C₁₀H₉BrN₂O₂ 269.10 Ethyl ester at C6; similarity score: 0.87
3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid 908581-18-0 C₈H₅BrN₂O₂ 241.04 Carboxylic acid at C7; no ester group
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate 603311-76-8 C₉H₇BrN₂O₂ 255.07 Bromine at C6, ester at C8
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 372198-69-1 C₁₀H₉BrN₂O₂ 269.10 Bromine at C6, ethyl ester at C3

Notes:

  • Substitution patterns significantly alter reactivity. For example, bromine at C3 enhances electrophilic aromatic substitution at C2, while ester groups at C6 improve solubility in organic solvents .
  • Ethyl esters (e.g., 1315360-75-8) exhibit slightly higher molecular weights and lipophilicity compared to methyl esters .

Physicochemical Properties

Data from synthesized analogs highlight trends in melting points, solubility, and stability:

Compound Name Melting Point (°C) Solubility (mg/mL) Elemental Analysis (C/H/N)
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate Not reported Soluble in DMSO C: 42.54%; H: 2.76%; N: 11.00% (calc.)
3-Benzoyl-6,8-dibromo-2-ethoxycarbonylimidazo[1,2-a]pyridine 215 Insoluble in water C: 45.16%; H: 2.68%; N: 6.20% (calc.)
8-Amino-6-bromoimidazo[1,2-a]pyridine Decomposes >200 Moderate in EtOH C: 38.40%; H: 2.88%; N: 19.20% (calc.)

Key Findings :

  • Bromine and bulky substituents (e.g., benzoyl groups) increase melting points but reduce aqueous solubility .
  • Methyl esters generally exhibit higher volatility than carboxylic acid derivatives .

Biological Activity

Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

This compound features a unique bicyclic structure that includes both imidazole and pyridine rings. The presence of a bromine atom at the 3-position and a methyl ester group at the 6-position enhances its lipophilicity and reactivity, contributing to its biological properties.

Compound Name Structural Features Unique Characteristics
This compoundMethyl ester derivativeEnhanced lipophilicity compared to the acid form
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acidBromine at the 3-positionDifferent reactivity profile due to bromine placement
Imidazo[1,2-a]pyridine-6-carboxylic acidNo bromine substituentLacks halogen substitution; potentially different biological activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been identified as a potential inhibitor of pantothenate synthetase in Mycobacterium tuberculosis, which is crucial for the biosynthesis of essential cofactors necessary for bacterial growth. This inhibition may disrupt the survival of the bacteria, making it a candidate for further research in tuberculosis treatment .

Anticancer Activity

The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, analogs of imidazo[1,2-a]pyridine derivatives have been evaluated for their cytotoxicity against various cancer cell lines. A study reported that certain compounds exhibited half-maximal inhibitory concentration (IC50) values below 150 μM against HeLa cells, indicating significant cytotoxic effects .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. For example, it has been shown to inhibit Rab geranylgeranylation in cancer cells, which is essential for cell viability and proliferation . The precise pathways and interactions are still under investigation but suggest potential avenues for therapeutic development.

Case Studies and Research Findings

  • Inhibition of Pantothenate Synthetase : A study highlighted the compound's role in inhibiting pantothenate synthetase in Mycobacterium tuberculosis, suggesting a mechanism that could lead to reduced bacterial growth .
  • Cytotoxicity Assays : In cytotoxicity assays conducted on HeLa cells, several imidazo[1,2-a]pyridine derivatives demonstrated significant inhibitory effects with IC50 values ranging from 25 μM to over 700 μM .
  • Selectivity Against Cancer Cells : Another research effort revealed that certain derivatives exhibited selectivity against cancer cells while having minimal effects on non-cancerous cells, indicating potential for targeted cancer therapies .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate?

The synthesis typically involves condensation reactions between 2-aminopyridine derivatives and brominated reagents. For example, demonstrates a one-pot two-step reaction using diethyl acetylenedicarboxylate and brominated aryl aldehydes to construct the imidazo[1,2-a]pyridine core. Key steps include cyclization under reflux conditions (e.g., ethanol at 80°C) and subsequent bromination using N-bromosuccinimide (NBS) in DMF . Characterization relies on 1H^1H/13C^{13}C NMR and HRMS to confirm regioselectivity and purity .

Q. How is the structural integrity of this compound validated?

A combination of spectroscopic and crystallographic techniques is used:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For instance, aromatic protons in the imidazo[1,2-a]pyridine ring typically resonate at δ 7.5–8.5 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., observed m/z 255.9874 for [M+H]+^+, theoretical 255.9878) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, while ORTEP-III generates thermal ellipsoid plots for visualizing bond lengths and angles .

Q. What are the primary research applications of this compound?

It serves as a versatile intermediate in medicinal chemistry:

  • Antifungal Agents : Derivatives show inhibitory activity against squalene synthase and lanosterol-14α demethylase, validated via molecular docking (binding energies: -9.6 to -8.7 kcal/mol) .
  • Kinase Inhibitors : Structural analogs are used in cyclin-dependent kinase (CDK) inhibitor development, leveraging the bromine atom for Suzuki-Miyaura cross-coupling reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

Contradictions in X-ray data (e.g., disordered atoms or twinning) are addressed using:

  • SHELX Suite : SHELXD for phase determination and SHELXL for refinement, with R-factor convergence below 5% .
  • Validation Tools : PLATON checks for missed symmetry, and CCDC Mercury validates hydrogen bonding networks .
    Example: resolved thermal motion artifacts by refining anisotropic displacement parameters and applying TWIN/BASF commands in SHELXL .

Q. What computational strategies optimize the design of derivatives for target-specific activity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like squalene synthase. Substituent effects (e.g., bromine vs. chlorine) are evaluated via free energy calculations .
  • QSAR Modeling : Hammett constants (σ) correlate electronic effects of substituents (e.g., -Br, -CF3_3) with bioactivity trends .

Q. How are synthetic byproducts or regiochemical ambiguities analyzed?

  • LC-MS/MS : Identifies minor impurities (e.g., debrominated byproducts) with detection limits <0.1%.
  • 2D NMR (COSY, NOESY) : Resolves regiochemical ambiguities in the imidazo[1,2-a]pyridine core by correlating coupling patterns and NOE interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.